molecular formula C23H19N5O4 B2905821 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(2-nitro-phenyl)-urea CAS No. 119486-96-3

1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(2-nitro-phenyl)-urea

Cat. No. B2905821
CAS RN: 119486-96-3
M. Wt: 429.436
InChI Key: OMMUFFDOCUDYMZ-UHFFFAOYSA-N
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Description

1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(2-nitro-phenyl)-urea is a useful research compound. Its molecular formula is C23H19N5O4 and its molecular weight is 429.436. The purity is usually 95%.
BenchChem offers high-quality 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(2-nitro-phenyl)-urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(2-nitro-phenyl)-urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Discovery and Development

CHEMBL434255: has significant implications in the field of drug discovery. It’s part of the ChEMBL database, which is a resource for bioactive molecules with drug-like properties. Researchers can use this compound as a tool to investigate potential therapeutic targets, evaluate the novelty of active molecules, and create chemogenomic sets for high-throughput screening .

Bioactivity Data Analysis

The compound’s inclusion in ChEMBL allows for the analysis of its bioactivity data across different time periods and types. This is crucial for understanding its pharmacodynamics and pharmacokinetics, which are essential for developing new medications .

Chemical Probe Development

CHEMBL434255 may serve as a chemical probe to study biological processes and disease pathways. The EUbOPEN consortium regularly deposits chemical probe data into ChEMBL, indicating the compound’s potential use in this area .

Anti-SARS-CoV-2 Activity Screening

The compound has been screened for potential anti-SARS-CoV-2 activity as part of large-scale drug repurposing efforts. This suggests its possible application in the development of treatments for COVID-19 and related coronaviruses .

Patent Bioactivity Data

New patent bioactivity data have been added to ChEMBL, which includes CHEMBL434255. This data can be used to understand the compound’s utility in various patented pharmaceutical formulations and processes .

Natural Product Likeness Scoring

CHEMBL434255 may be analyzed for its natural product likeness score, which is a measure of how closely a synthetic compound resembles compounds produced by nature. This is important for the discovery of new drugs that are more likely to be accepted by the human body .

properties

IUPAC Name

1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-(2-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O4/c1-27-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)25-21(22(27)29)26-23(30)24-17-12-6-8-14-19(17)28(31)32/h2-14,21H,1H3,(H2,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMUFFDOCUDYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Equimolar amounts of 3(R,S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one and 2-nitrophenylisocyanate were mixed in 8 ml of dry tetrahydrofuran at room temperature. The reaction mixture was allowed to stand for 8 hours and was then filtered. The collected solids were washed with tetrahydrofuran and dried in vacuo over P2O5 to give the analytical product: m.p. 260°-261° C.
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